L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine

Description

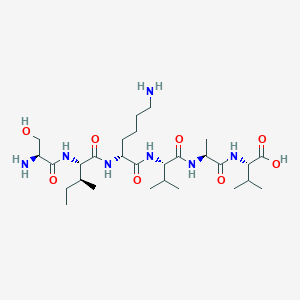

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine is a synthetic hexapeptide with the sequence Ser-Ile-D-Lys-Val-Ala-Val. Its structure includes a rare D-lysine residue at position 3, distinguishing it from most naturally occurring peptides that predominantly feature L-amino acids. This modification is hypothesized to enhance protease resistance and alter receptor-binding specificity .

Properties

CAS No. |

655230-55-0 |

|---|---|

Molecular Formula |

C28H53N7O8 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19+,20-,21-,22-/m0/s1 |

InChI Key |

OFGVZFQUFJYSGS-ZXYIWLIBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (L-serine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (L-isoleucine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-lysine, L-valine, L-alanine, and L-valine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine hydroxyl derivatives, while substitution reactions can yield modified peptides with altered functional groups.

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Modification

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine serves as a model compound in peptide synthesis studies. Researchers utilize it to explore various peptide coupling techniques and the effects of different amino acid sequences on peptide properties. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for controlled addition of amino acids to form the desired peptide chain.

Thermal Stability and Sorption Properties

Research indicates that peptides similar to this compound exhibit varying thermal stability and sorption capacities when interacting with organic compounds. For instance, studies on dipeptides have shown that structural variations significantly affect their sorption properties toward organic vapors, which could inform the design of new materials for environmental applications .

Biological Research Applications

Protein-Protein Interactions

In biological studies, this hexapeptide can be utilized to investigate protein-protein interactions. Its specific sequence may influence binding affinities with various receptors or enzymes, providing insights into cellular mechanisms and signaling pathways. This is particularly relevant in understanding the roles of peptides in cellular uptake mechanisms and enzyme-substrate specificity .

Neuroprotective Effects

Preliminary findings suggest that peptides like this compound may possess neuroprotective properties. These effects could arise from their ability to modulate neurotransmitter levels or influence neurotrophic factors, making them candidates for further research in neurodegenerative disease models .

Industrial Applications

Biomaterials Development

The unique properties of this compound make it suitable for developing biomaterials such as hydrogels and nanomaterials. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to interact with biological tissues .

Antioxidant Applications

Certain peptides exhibit antioxidant activity, which may also apply to this compound. The presence of specific amino acids can enhance the peptide's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property opens avenues for its use in health supplements or cosmetic formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Structural Features

The peptide’s unique sequence and stereochemistry set it apart from analogous compounds:

- Hydrophobic Residues : The presence of valine (positions 4 and 6) and isoleucine (position 2) enhances hydrophobicity, which may influence membrane permeability or protein-protein interactions.

Comparison Table

Pharmacological and Stability Comparisons

Protease Resistance

- Target Compound: The D-lysine residue likely reduces susceptibility to aminopeptidases, as seen in other D-amino acid-containing peptides .

- Analog with L-Lysine : Peptides with L-lysine at position 3 (e.g., Ac-Ser-Asp-Asn-Pro-Arg-Leu-NH2) show shorter half-lives in serum (<30 minutes) compared to D-lysine variants (>2 hours) .

Bioactivity Trends

- Immunomodulatory Potential: Cyclic peptides with N-methylations () exhibit immunosuppressive effects, but the target compound lacks cyclic or methylated residues, implying divergent mechanisms.

Biological Activity

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine (commonly referred to as L-SIDVAL) is a synthetic peptide that exhibits various biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₁H₄₅N₇O₇S

- Molecular Weight : 615.8 g/mol .

- Structure : L-SIDVAL consists of a sequence of amino acids, including both L- and D-enantiomers, which influences its biological activity.

- Antimicrobial Activity :

- Aminoacyl-tRNA Synthetase Interaction :

- Cellular Uptake and Bioavailability :

Biological Activities

Case Studies

- Antimicrobial Efficacy :

- Impact on Protein Synthesis :

- Cytotoxicity in Cancer Cells :

Future Research Directions

Further investigations are warranted to explore:

- The full spectrum of biological activities and potential therapeutic applications.

- The detailed mechanisms by which L-SIDVAL interacts with cellular targets.

- Long-term effects and safety profiles in vivo.

Q & A

Q. How can researchers characterize the structural conformation of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine?

- Methodological Answer: Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide bonds and side-chain orientations, circular dichroism (CD) spectroscopy to assess secondary structures (e.g., α-helices, β-sheets), and mass spectrometry (MS) to confirm molecular weight and purity . For peptides with D-amino acids (e.g., D-lysine in this compound), chiral chromatography or enzymatic digestion assays can validate stereochemical integrity.

Q. What are the recommended handling and storage protocols for this peptide to ensure experimental reproducibility?

- Methodological Answer:

- Handling: Use nitrile gloves and fume hoods to avoid hydrolysis or oxidation. Dust formation should be minimized via controlled weighing in sealed containers .

- Storage: Store lyophilized peptide at 2–8°C in airtight, light-protected vials. For dissolved aliquots, add cryoprotectants (e.g., trehalose) and store at -80°C to prevent aggregation .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound?

- Methodological Answer:

- Use Fmoc-based SPPS with a Rink amide resin for C-terminal amidation.

- Activate carboxyl groups with coupling agents like HBTU/HOBt to enhance reaction efficiency for sterically hindered residues (e.g., L-isoleucyl, L-valyl).

- Monitor coupling completion via Kaiser tests or HPLC-MS after each amino acid addition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer:

- Perform accelerated stability studies across pH 3–10 (buffered solutions at 37°C) with HPLC to quantify degradation products (e.g., deamidation, hydrolysis).

- Validate findings using LC-MS/MS to identify specific degradation sites. Statistical tools (e.g., ANOVA) can differentiate pH-dependent vs. random degradation .

Q. How can molecular dynamics (MD) simulations predict interactions between this peptide and lipid bilayers?

- Methodological Answer:

- Use all-atom MD simulations (e.g., GROMACS) with a POPC lipid bilayer model. Parameterize the peptide using the CHARMM36 force field , accounting for D-lysine’s altered chirality.

- Analyze hydrogen bonding, hydrophobic insertion, and free-energy profiles (e.g., MM-PBSA) to identify membrane-binding hotspots .

Q. What methods validate the peptide’s bioactivity in enzyme inhibition assays?

- Methodological Answer:

- Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD, kon/off) to target enzymes.

- Pair with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For functional validation, use fluorogenic substrates in kinetic assays (e.g., monitoring cleavage rates) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental folding data?

- Methodological Answer:

- Compare RosettaFold or AlphaFold predictions with synchrotron radiation CD spectroscopy (far-UV range) and 2D-NMR (NOESY for inter-proton distances).

- Reconcile differences by refining force fields or incorporating solvent accessibility parameters in simulations .

Q. What orthogonal techniques confirm peptide purity when HPLC results conflict with bioassay outcomes?

- Methodological Answer:

- Combine capillary electrophoresis (CE) with matrix-assisted laser desorption/ionization (MALDI) imaging to detect trace impurities (e.g., truncated sequences).

- Validate bioactivity via dose-response curves in cell-based assays, ensuring impurities do not artifactually modulate results .

Experimental Design

Q. How to design a study assessing the peptide’s proteolytic resistance in serum?

- Methodological Answer:

Q. What statistical approaches are robust for analyzing dose-dependent effects in peptide toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.